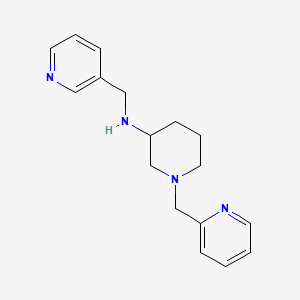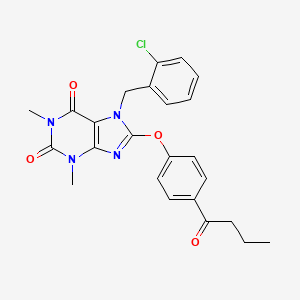![molecular formula C23H17N3O5 B6134035 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide](/img/structure/B6134035.png)
2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound is a member of the acrylamide family and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. In inflammatory cells, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, it has been found to inhibit the migration and invasion of cancer cells. In inflammatory cells, this compound has been found to inhibit the production of inflammatory mediators, leading to the reduction of inflammation. Furthermore, it has been found to inhibit the activation of immune cells, leading to the suppression of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide is its high purity and stability, making it suitable for various lab experiments. Additionally, it has been found to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, one of the limitations of this compound is its low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide. One potential direction is the development of novel analogs with improved efficacy and specificity. Additionally, the study of the mechanism of action of this compound may lead to the identification of new targets for drug development. Furthermore, the application of this compound in the detection of biomolecules may lead to the development of new diagnostic tools.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide involves the reaction of 4-hydroxyacetophenone with 4-nitrobenzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 4-bromoaniline and acrylonitrile to produce the final compound. This synthesis method has been found to be efficient and yields high purity products.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide has been extensively studied for its potential applications in medicine and biology. In medicine, this compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In biology, this compound has been used as a fluorescent probe for the detection of proteins and other biomolecules.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c24-14-18(23(28)25-19-5-9-21(27)10-6-19)13-16-3-11-22(12-4-16)31-15-17-1-7-20(8-2-17)26(29)30/h1-13,27H,15H2,(H,25,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOGBYAPUHFNFC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-dimethylphenyl)-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133970.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![N-(2,5-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6133976.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6133988.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6134005.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B6134015.png)

![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)
![N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6134048.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B6134050.png)